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Compound of Interest

Compound Name: 3,4,5-Trimethoxyphenylacetic acid

Cat. No.: B1207566 Get Quote

An In-depth Technical Guide to 3,4,5-
Trimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-trimethoxyphenylacetic
acid, a significant organic compound with applications in medicinal chemistry and organic

synthesis. This document outlines its chemical identity, physicochemical properties, synthesis,

and known biological activities, offering valuable insights for professionals in research and drug

development.

Chemical Structure and IUPAC Name
3,4,5-Trimethoxyphenylacetic acid is a carboxylic acid characterized by a phenyl ring

substituted with three methoxy groups at the 3, 4, and 5 positions and an acetic acid group at

the 1 position.

Chemical Structure:
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Figure 1: Chemical Structure of 3,4,5-Trimethoxyphenylacetic acid

IUPAC Name: 2-(3,4,5-trimethoxyphenyl)acetic acid[1]

Physicochemical Properties
A summary of the key physicochemical properties of 3,4,5-trimethoxyphenylacetic acid is

presented in the table below for easy reference and comparison.
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Property Value Source

Molecular Formula C₁₁H₁₄O₅ [1][2][3][4]

Molecular Weight 226.23 g/mol [1][2][3][4]

Appearance
White to cream crystalline

powder
[1][4]

Melting Point 117-120 °C [3][4]

Boiling Point (estimate) 327.83 °C [4]

Density (estimate) 1.2668 g/cm³ [4]

pKa (predicted) 4.23 ± 0.10 [4]

Solubility

Soluble in water. Soluble in

DMSO (45 mg/mL). Slightly

soluble in chloroform and

methanol.

[4][5]

CAS Number 951-82-6 [2][3][4]

Experimental Protocols
Synthesis of 3,4,5-Trimethoxyphenylacetic Acid
The following protocol is based on a patented method for the preparation of 3,4,5-
trimethoxyphenylacetic acid. This method involves a multi-step synthesis starting from 3,4,5-

trimethoxybenzaldehyde.

Step 1: Synthesis of 3,4,5-Trimethoxymandelic Acid

Preheat a solution of 3,4,5-trimethoxybenzaldehyde (TMB), a phase transfer catalyst, and

chloroform.

Separately, preheat an alkaline solution.

Mix the two preheated solutions in a channel reactor.
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After the reaction, adjust the pH of the aqueous phase with concentrated hydrochloric acid to

precipitate 3,4,5-trimethoxymandelic acid.

Isolate the product by cooling crystallization.

Step 2: Intermediate Formation

Dissolve the 3,4,5-trimethoxymandelic acid (or its salt) and sodium iodide in a polar aprotic

solvent (e.g., acetonitrile or N,N-dimethylformamide).

Preheat this solution and introduce it into a tubular reactor along with preheated

trimethylchlorosilane.

Step 3: Reduction to 3,4,5-Trimethoxyphenylacetic Acid

Mix the reaction solution from the previous step with an organic acid and zinc powder in a

polar aprotic solvent.

Pass this mixture through a channel reactor, maintaining a temperature of 70-80 °C for 7.0-

9.0 minutes.

Cool the resulting reaction solution to induce crystallization.

Filter the mixture and wash the filter cake.

Combine the filtrate and washings, and remove the solvent under vacuum to yield the final

product, 3,4,5-trimethoxyphenylacetic acid.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of
Albumin Denaturation
This protocol describes a common in vitro assay to evaluate the anti-inflammatory activity of a

compound by measuring its ability to inhibit protein denaturation.

Preparation of Solutions:

Prepare a stock solution of 3,4,5-trimethoxyphenylacetic acid in a suitable solvent (e.g.,

DMSO).
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Prepare a series of dilutions of the test compound from the stock solution.

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

Use diclofenac sodium as a positive control and prepare a similar dilution series.

Assay Procedure:

The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of

phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test

compound.

A control group is prepared with the solvent instead of the test compound.

Incubate the mixtures at 37°C for 15 minutes.

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

After cooling, measure the absorbance of the solutions at 660 nm.

Calculation:

The percentage inhibition of protein denaturation is calculated using the formula:

Percentage Inhibition = [(Absorbance of Control - Absorbance of Test Sample) /

Absorbance of Control] x 100

In Vitro Antioxidant Activity Assay: DPPH Radical
Scavenging
This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method to

determine the free radical scavenging activity of a compound.

Preparation of Reagents:

Prepare a stock solution of 3,4,5-trimethoxyphenylacetic acid in a suitable solvent (e.g.,

methanol or ethanol). Create a dilution series from this stock.

Prepare a 0.1 mM solution of DPPH in the same solvent.
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Use ascorbic acid or Trolox as a positive control and prepare a corresponding dilution

series.

Assay Procedure:

In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

Add the DPPH solution to each well.

For the control, mix the solvent with the DPPH solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Calculation:

The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging

Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x

100

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH

radicals) can be determined by plotting the percentage of inhibition against the

concentration of the test compound.

Biological Activity and Signaling Pathways
3,4,5-Trimethoxyphenylacetic acid and its structural analogs have been investigated for a

range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective

effects. Notably, the 3,4,5-trimethoxyphenyl motif is found in various biologically active

molecules.

Inhibition of Oncogenic K-Ras Signaling
Chalcones containing the 3,4,5-trimethoxyphenyl moiety have demonstrated the ability to

selectively inhibit oncogenic K-Ras signaling. The K-Ras protein is a key component of the

RAS/MAPK pathway, which regulates cell proliferation, differentiation, and survival. Mutations

in the KRAS gene are prevalent in many human cancers, leading to constitutively active K-Ras
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and uncontrolled cell growth. The inhibition of this pathway is a critical target for cancer

therapy.
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K-Ras Signaling Pathway Inhibition

Modulation of Serotonergic Pathways in Anxiety
Derivatives of the related compound, 3,4,5-trimethoxycinnamic acid, have been shown to

possess anxiolytic properties. These effects are believed to be mediated through the

modulation of the serotonergic system. Serotonin (5-HT) is a neurotransmitter that plays a

crucial role in regulating mood, anxiety, and other physiological processes. The anxiolytic

effects may involve interactions with serotonin receptors and modulation of key enzymes in

neurotransmitter synthesis, such as tyrosine hydroxylase.
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Serotonergic Pathway Modulation

This technical guide serves as a foundational resource for understanding the chemical and

biological properties of 3,4,5-trimethoxyphenylacetic acid. The information provided herein is
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intended to support further research and development efforts in the fields of medicinal

chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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